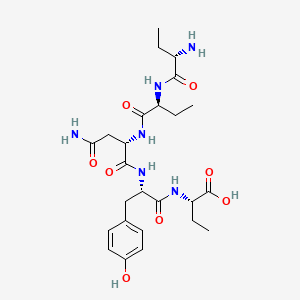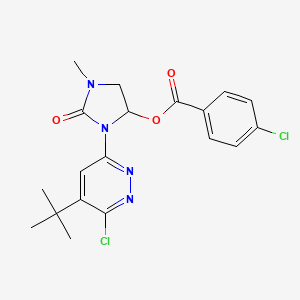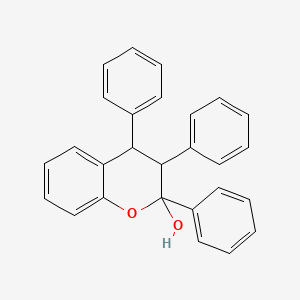
1,2-Ethanediamine, N,N''-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N',N'-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) is a complex organic compound characterized by its unique structure, which includes a pyridine ring and phenylene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) typically involves multi-step organic reactions. One common method includes the reaction of 1,2-ethanediamine with pyridine-2,6-dicarbaldehyde and 4,1-phenylenemethylene derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) involves its ability to coordinate with metal ions. The pyridine and phenylene groups provide multiple coordination sites, allowing the compound to form stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-
- 1,2-Ethanediamine, N,N-diethyl-
- 1,2-Ethanediamine, N,N,N’,N’-tetramethyl-
- 1,2-Ethanediamine, N,N-dimethyl-
Uniqueness
1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) is unique due to its complex structure, which includes both pyridine and phenylene groups. This structure provides multiple coordination sites, making it highly effective as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
129225-04-3 |
|---|---|
Molekularformel |
C27H37N5 |
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
N-[[4-[6-[4-[[2-(dimethylamino)ethylamino]methyl]phenyl]pyridin-2-yl]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C27H37N5/c1-31(2)18-16-28-20-22-8-12-24(13-9-22)26-6-5-7-27(30-26)25-14-10-23(11-15-25)21-29-17-19-32(3)4/h5-15,28-29H,16-21H2,1-4H3 |
InChI-Schlüssel |
RJAWNQMCHZONCL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNCC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)CNCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



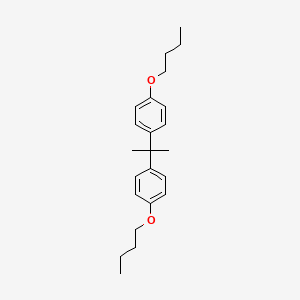

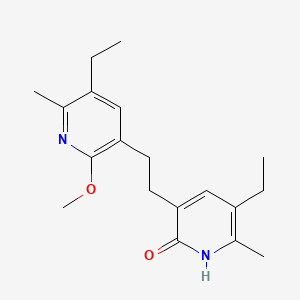
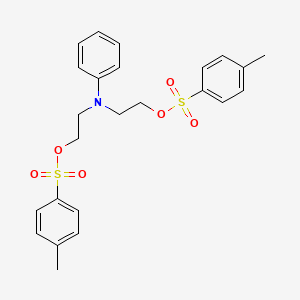
![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)

